

# A Technical Guide to the Spectroscopic Characterization of 2-Hydroxyethyl Propionate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Hydroxyethyl propionate

CAS No.: 24567-27-9

Cat. No.: B1603727

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This guide provides an in-depth analysis of the spectroscopic data for **2-hydroxyethyl propionate** (CAS 24567-27-9), a bifunctional molecule containing both an ester and a primary alcohol. As experimental spectra for this specific compound are not readily available in public databases, this document leverages high-quality predicted data to serve as a reliable reference for researchers, scientists, and professionals in drug development and materials science. The interpretation herein is grounded in fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, providing a robust framework for the structural elucidation and quality control of this compound.

## Molecular Structure and Spectroscopic Overview

**2-Hydroxyethyl propionate** (C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>, Molecular Weight: 118.13 g/mol) possesses a unique structure that gives rise to a distinct spectroscopic fingerprint.<sup>[1]</sup> Understanding this structure is paramount to interpreting its spectra. The molecule consists of a propionyl group ester-linked to ethylene glycol.

The primary analytical techniques discussed—<sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy—each provide complementary information. <sup>1</sup>H NMR reveals the proton environment and connectivity,

$^{13}\text{C}$  NMR maps the carbon backbone, and IR spectroscopy identifies the key functional groups (ester, alcohol, and alkyl chains).

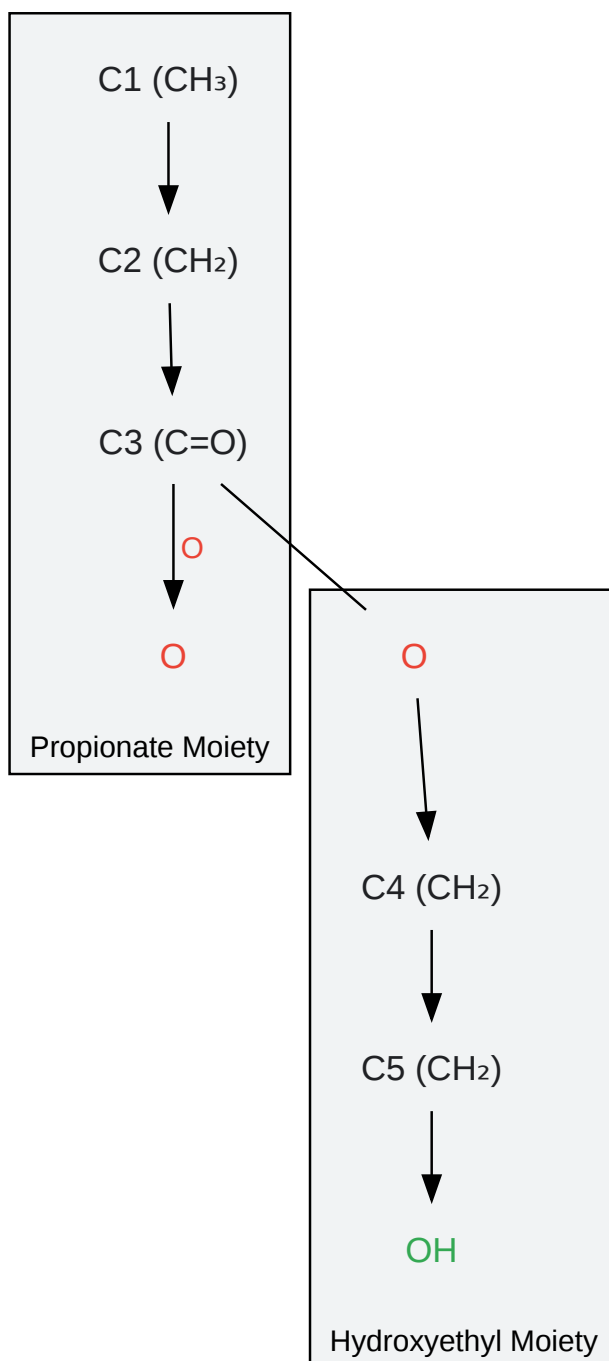


Figure 1. Molecular Structure of 2-Hydroxyethyl Propionate

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Caption: Molecular structure with atom numbering for NMR assignments.

## Proton ( $^1\text{H}$ ) Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted  $^1\text{H}$  NMR spectrum of **2-hydroxyethyl propionate** in a standard deuterated solvent like chloroform-d ( $\text{CDCl}_3$ ) would exhibit five distinct signals.

Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Signal Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
a	1.15	Triplet (t)	3H	$\text{CH}_3\text{-CH}_2\text{- (C1)}$
b	2.36	Quartet (q)	2H	$\text{-CH}_2\text{-C=O (C2)}$
c	~2.5-3.0	Broad Singlet	1H	-OH
d	3.81	Triplet (t)	2H	$\text{HO-CH}_2\text{- (C5)}$

| e | 4.25 | Triplet (t) | 2H |  $\text{-O-CH}_2\text{- (C4)}$  |

Note: Data is based on spectral prediction and established chemical shift principles.

Interpretation and Causality:

- Signal (a)  $\delta$  1.15 (triplet, 3H): This upfield signal corresponds to the methyl protons (C1). It appears as a triplet due to spin-spin coupling with the two adjacent methylene protons on C2 (n+1 rule, 2+1=3 peaks).
- Signal (b)  $\delta$  2.36 (quartet, 2H): These are the methylene protons (C2) of the propionate group. They are deshielded by the adjacent carbonyl group (C=O). The signal is split into a quartet by the three neighboring methyl protons on C1 (n+1 rule, 3+1=4 peaks).

- Signal (c)  $\sim\delta$  2.5-3.0 (broad singlet, 1H): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. It does not typically couple with adjacent protons.
- Signal (d)  $\delta$  3.81 (triplet, 2H): This signal is assigned to the methylene protons attached to the hydroxyl group (C5). These protons are deshielded by the adjacent oxygen atom. They appear as a triplet due to coupling with the two protons on the adjacent C4 methylene group.
- Signal (e)  $\delta$  4.25 (triplet, 2H): The most downfield signal corresponds to the methylene protons (C4) directly attached to the ester oxygen. This oxygen atom is strongly electron-withdrawing, causing significant deshielding of the adjacent protons. The signal is a triplet due to coupling with the C5 methylene protons.

## Carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. As proton-decoupled spectra are standard, each unique carbon atom typically appears as a single line. The predicted  $^{13}\text{C}$  NMR spectrum for **2-hydroxyethyl propionate** shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
9.1	C1 ( $\text{CH}_3$ )	Aliphatic methyl carbon, most upfield.
27.6	C2 ( $\text{CH}_2$ )	Aliphatic methylene, slightly deshielded by the carbonyl group.
60.8	C5 ( $\text{CH}_2$ )	Methylene carbon bonded to the hydroxyl group.
66.4	C4 ( $\text{CH}_2$ )	Methylene carbon bonded to the ester oxygen, more deshielded than C5.

| 174.5 | C3 (C=O) | Carbonyl carbon of the ester, most downfield due to the double bond to oxygen. |

Note: Data is based on spectral prediction and established chemical shift principles.

Interpretation and Causality:

The chemical shifts in  $^{13}\text{C}$  NMR are primarily influenced by the electronegativity of attached atoms.

- The ester carbonyl carbon (C3) is the most deshielded (furthest downfield) due to its  $\text{sp}^2$  hybridization and direct attachment to two oxygen atoms.
- The methylene carbons of the ethyl group (C4 and C5) are in the typical range for carbons bonded to oxygen (60-70 ppm). C4 is further downfield than C5 because the ester oxygen has a stronger deshielding effect than the alcohol oxygen.
- The aliphatic carbons of the propionate group (C1 and C2) are found upfield. The methyl carbon (C1) is the most shielded, appearing at the lowest chemical shift.[2]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For **2-hydroxyethyl propionate**, the key functional groups are the alcohol (-OH) and the ester (-C=O).

Predicted Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3550-3200 (broad)	O-H stretch	Alcohol
2980-2850	C-H stretch	Alkane ( $\text{CH}_2$ , $\text{CH}_3$ )
~1735 (strong)	C=O stretch	Ester
~1240 (strong)	C-O stretch	Ester (acyl-oxygen)

| ~1050 | C-O stretch | Alcohol |

Note: Frequencies are based on established correlation tables.

Interpretation and Causality:

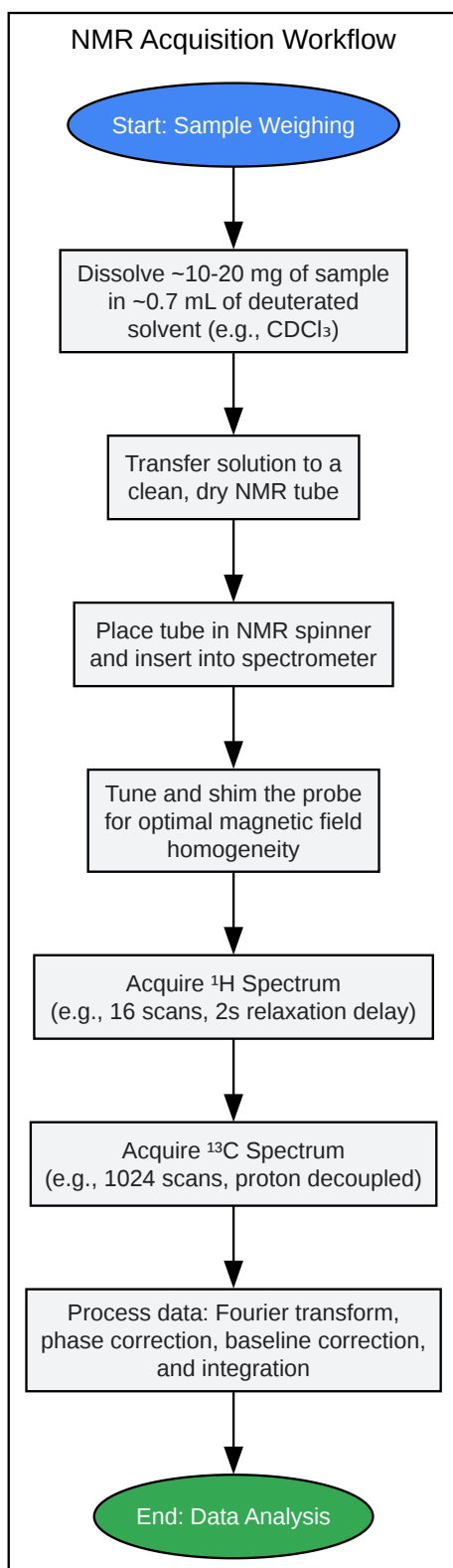
- Broad O-H Stretch ( $3550-3200\text{ cm}^{-1}$ ): This is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.
- Strong C=O Stretch ( $\sim 1735\text{ cm}^{-1}$ ): A strong, sharp absorption in this region is characteristic of the carbonyl group in an aliphatic ester. Its high intensity is due to the large change in dipole moment during the stretching vibration.
- C-H Stretches ( $2980-2850\text{ cm}^{-1}$ ): These absorptions are due to the stretching vibrations of the  $\text{sp}^3$  hybridized C-H bonds in the methyl and methylene groups.
- C-O Stretches ( $\sim 1240\text{ cm}^{-1}$  and  $\sim 1050\text{ cm}^{-1}$ ): The spectrum will contain two distinct C-O stretching bands. The one at higher wavenumber ( $\sim 1240\text{ cm}^{-1}$ ) is associated with the C-O bond of the ester group that is adjacent to the carbonyl. The band at lower wavenumber ( $\sim 1050\text{ cm}^{-1}$ ) corresponds to the C-O bond of the primary alcohol.

## Experimental Protocols

The following sections describe standardized, self-validating protocols for acquiring high-quality NMR and IR spectra.

## NMR Sample Preparation and Acquisition

This protocol ensures reproducible and high-resolution NMR data.



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Caption: A standardized workflow for NMR data acquisition.

#### Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 10-20 mg of **2-hydroxyethyl propionate** into a clean vial.
- **Dissolution:** Add approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Insert the tube into the NMR spectrometer.
- **Tuning and Shimming:** The instrument's software should be used to automatically tune the probe and shim the magnetic field to ensure high resolution and good peak shape.
- **$^1\text{H}$  Acquisition:** Acquire the proton spectrum. A typical experiment involves 16 scans with a relaxation delay of 2 seconds.
- **$^{13}\text{C}$  Acquisition:** Acquire the carbon spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of  $^{13}\text{C}$ , more scans (e.g., 1024 or more) are required.[2]
- **Data Processing:** Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and, for  $^1\text{H}$  spectra, integration of the signals.

## Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of liquid or solid samples with minimal preparation.[4]

#### Step-by-Step Methodology:

- **Background Scan:** Ensure the ATR crystal (commonly diamond) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

- Sample Application: Place a single drop of neat **2-hydroxyethyl propionate** liquid directly onto the center of the ATR crystal.
- Acquisition: Acquire the sample spectrum. Typically, 32 scans at a resolution of  $4\text{ cm}^{-1}$  are co-added to achieve a good signal-to-noise ratio.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

## Integrated Spectroscopic Analysis

By combining the information from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy, a complete and unambiguous structural confirmation of **2-hydroxyethyl propionate** can be achieved. The IR spectrum confirms the presence of the hydroxyl and ester carbonyl groups. The  $^{13}\text{C}$  NMR confirms the presence of five unique carbon environments, including the characteristic downfield ester carbonyl. Finally, the  $^1\text{H}$  NMR spectrum provides the most detailed information, showing the specific proton environments and their connectivity through spin-spin coupling, which perfectly matches the proposed structure. This integrated approach forms a self-validating system for the positive identification and purity assessment of the molecule.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Hydroxyethyl Propionate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603727/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-hydroxyethyl-propionate>]

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